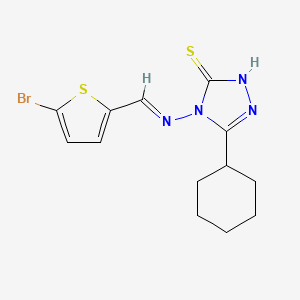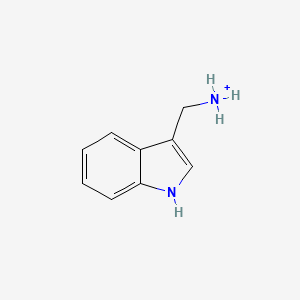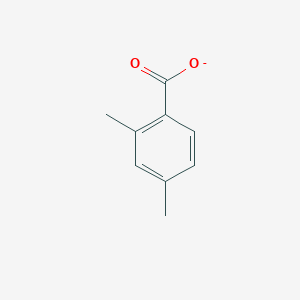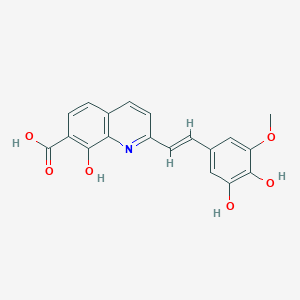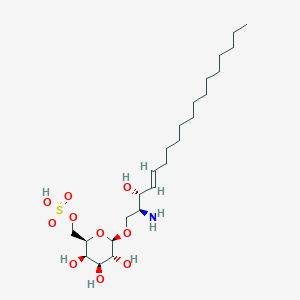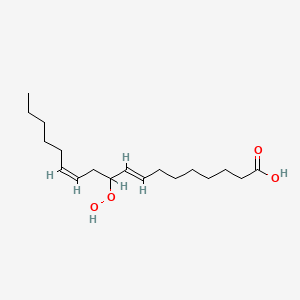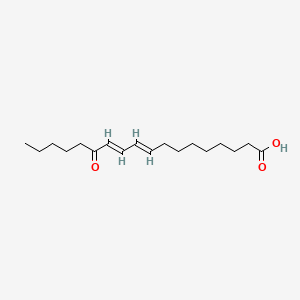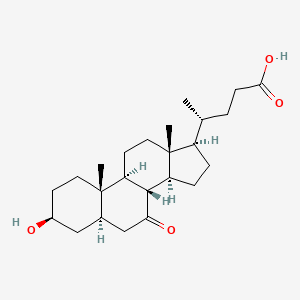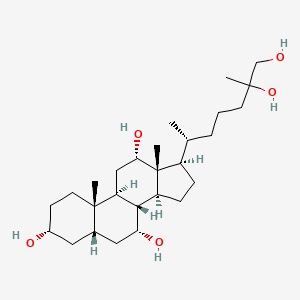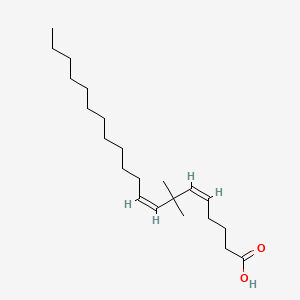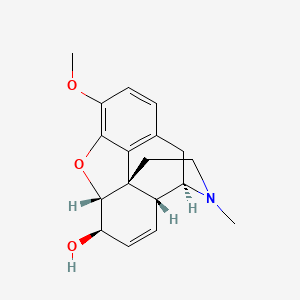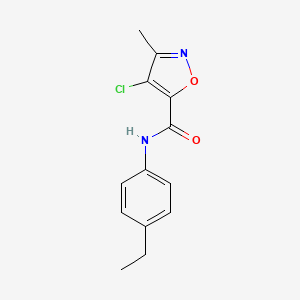
4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide is an aromatic amide.
Scientific Research Applications
Pharmacological Applications
The compound has been explored for its potential in pharmacological applications. A study highlighted the synthesis and investigation of novel triazoloquinazolinones as a new class of H1-antihistaminic agents, which may offer insights into similar pharmacological potentials of 4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide (Alagarsamy et al., 2009).
Antihyperglycemic Activities
Research has indicated the synthesis of related compounds with potent antihyperglycemic effects in db/db mice. This suggests a potential area for the application of 4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide in studying and potentially treating diabetes-related conditions (Kees et al., 1996).
Metabolism Studies
The compound has been involved in metabolism studies, particularly focusing on N-demethylation, which is a significant metabolic pathway in certain pharmacological compounds. Such studies provide valuable information on the metabolism and biotransformation of related drugs (Skibba et al., 1970).
Radioligand Applications
The compound's structural relatives have been evaluated as prospective radioligands for positron emission tomography (PET), indicating potential applications of 4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide in imaging and diagnostic procedures (Hume et al., 1994).
Serotonin Receptor Antagonism
Studies have shown that structural analogs of the compound exhibit potent serotonin-3 (5-HT3) receptor antagonistic activity, pointing towards potential applications in neuropharmacological research and treatment of related disorders (Harada et al., 1995).
Antidiabetic Agent Synthesis
Compounds structurally similar to 4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities, suggesting potential research avenues in the synthesis of antidiabetic agents (Sohda et al., 1982).
Orexin Receptor Antagonism
Studies on related compounds as novel orexin 1 and 2 receptor antagonists have been conducted for insomnia treatment, indicating potential applications of 4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide in sleep-related disorders (Renzulli et al., 2011).
properties
Product Name |
4-chloro-N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide |
|---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
4-chloro-N-(4-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-9-4-6-10(7-5-9)15-13(17)12-11(14)8(2)16-18-12/h4-7H,3H2,1-2H3,(H,15,17) |
InChI Key |
LJIYYBNCQZTMPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=NO2)C)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




